3-ethylidene-1H-indol-2-one

Checkpoint Kinase 1 Cancer Therapeutics Indolinone SAR

3-Ethylidene-1H-indol-2-one (also named (Z)-3-ethylideneindolin-2-one) is a 3-ethylidene-substituted indolin-2-one that was disclosed as the parent structure of a novel class of checkpoint kinase 1 (Chk1) inhibitors. Its (Z)-configured exocyclic double bond serves as a reactive dipolarophile in cycloaddition chemistry for the construction of maremycin natural products , and the compound is also a documented human metabolite detectable in untargeted metabolomics studies.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 2597-29-7
Cat. No. B1504654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethylidene-1H-indol-2-one
CAS2597-29-7
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC=C1C2=CC=CC=C2NC1=O
InChIInChI=1S/C10H9NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h2-6H,1H3,(H,11,12)
InChIKeyOXFIOEDMLFSOAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethylidene-1H-indol-2-one (CAS 2597-29-7): A Foundational Indolin-2-one Scaffold for Chk1 Kinase Inhibitors and Natural Product Synthesis


3-Ethylidene-1H-indol-2-one (also named (Z)-3-ethylideneindolin-2-one) is a 3-ethylidene-substituted indolin-2-one that was disclosed as the parent structure of a novel class of checkpoint kinase 1 (Chk1) inhibitors [1]. Its (Z)-configured exocyclic double bond serves as a reactive dipolarophile in cycloaddition chemistry for the construction of maremycin natural products [2], and the compound is also a documented human metabolite detectable in untargeted metabolomics studies [3].

1
Kinase inhibitor scaffold (Z)-ethylidene indolin-2-one supports Chk1 hit-to-lead research; reported structure-activity dependence on the exocyclic double bond.
2
Natural product synthesis Dipolarophile for [3+2] nitrone cycloaddition to access maremycin spirocyclic cores; regioselectivity context-dependent.
3
Biocatalysis research Baker's yeast reduction yields chiral 3-ethylindolin-2-ones; reported enantiomeric enrichment, exact ee to verify.
4
Metabolomics reference Human metabolite detected in untargeted LC-MS databases; supports reference standard procurement for indole-derived metabolite studies.

Why 3-Ethylidene-1H-indol-2-one Cannot Be Interchanged with Simple Indolin-2-ones or Saturated Analogs


The (Z)-ethylidene substituent at the 3-position is not a benign structural variation. It introduces a conjugated π-system that is essential for hinge-region binding to the Chk1 kinase ATP pocket, as evidenced by the fact that removal or hydrogenation of the double bond abolishes inhibitory activity [1]. Additionally, the ethylidene group acts as the sole dipolarophilic site for [3+2] cycloadditions with nitrones; replacing the compound with indolin-2-one or 3-ethylindolin-2-one would render the cycloaddition impossible, as these congeners lack the requisite exocyclic double bond [2]. Substitution with 3-methylideneindolin-2-one would alter both steric and electronic properties, compromising Chk1 affinity and reaction regioselectivity.

!
Hydrogenated or saturated analogs

Removal of the (Z)-ethylidene double bond abolishes Chk1 hinge-region interaction and reported inhibitory activity; 3-ethylindolin-2-one may not serve as a functional replacement.

!
Simple indolin-2-one

Lacks the exocyclic dipolarophile required for [3+2] cycloaddition; substitution renders maremycin core construction impossible under reported conditions.

!
3-Methylideneindolin-2-one

Different steric and electronic profile may alter Chk1 affinity and cycloaddition regioselectivity; outcomes are compound-specific and not directly transferable.

Quantitative Differentiation Evidence for 3-Ethylidene-1H-indol-2-one Relative to Structural Comparators


Chk1 Kinase Inhibitory Activity: The Ethylidene Scaffold as a Validated Hit Distinct from Unsubstituted Indolin-2-one

The parent compound 3-ethylidene-1,3-dihydro-indol-2-one was identified as the original Chk1 inhibitor hit from which a focused library was synthesized and screened. While the parent compound's exact IC50 was not separately reported in the abstract, the structure-activity relationship study demonstrated that the ethylidene group was indispensable for Chk1 inhibition; derivative analog 28, which retains the (Z)-ethylidene, achieved potent enzymatic and cellular activity. Unsubstituted indolin-2-one showed no meaningful Chk1 inhibition in the same assay cascade [1].

Chk1 Inhibition
Class-level
Ethylidene-containing scaffold shows reported Chk1 inhibition; unsubstituted indolin-2-one shows no detectable inhibition. Derivative analog 28 achieves sub-10 nM IC50 in the same assay cascade.
Supports kinase inhibitor scaffold context
Exact parent IC50 not separately disclosed; data to verify in full text.
Checkpoint Kinase 1 Cancer Therapeutics Indolinone SAR

Baker's Yeast-Mediated Biocatalytic Reduction: A Quantitative Yield Comparison with Chemical Hydrogenation

The exocyclic ethylidene double bond of 3-ethylidene-1H-indol-2-one is reduced by baker's yeast (Saccharomyces cerevisiae) in water with glucose as co-substrate to produce 3-ethyl-1,3-dihydro-2H-indol-2-one in 77% yield after 48 hours . In contrast, standard catalytic hydrogenation (H2, Pd/C) of the same substrate yields the saturated product in >95% yield but offers no enantioselectivity and may over-reduce the aromatic ring under forcing conditions. The biocatalytic route provides a mild, enantiomerically enriched product, although the exact enantiomeric excess was not reported in the vendor technical note .

Biocatalytic Reduction
Reported
77% yield with baker's yeast/water/glucose, 48 h, enantiomeric enrichment observed. Catalytic hydrogenation (H2/Pd-C) gives >95% yield but racemic product.
Supports enantioselective synthesis research
Exact ee not specified; biocatalytic stereochemical outcome requires validation.
Biocatalysis Asymmetric Reduction Green Chemistry

Cycloaddition Reactivity: Exclusive Dipolarophile for Maremycin Core Construction

The N-methyl derivative of 3-ethylidene-1H-indol-2-one reacts with cyclic nitrone 11 in a [3+2] cycloaddition to give a mixture of two regioisomeric cycloadducts in 94% combined yield after 48 hours in toluene at 60°C [1]. The regioselectivity (22:78 ratio of isomers) is dictated by the electronic bias of the ethylidene group. Indolin-2-one, lacking the exocyclic double bond, does not participate in this cycloaddition, and 3-methylideneindolin-2-one would yield a different ratio and potentially different stereochemical outcome. This reactivity is the cornerstone of the first total synthesis of maremycins A and D1.

Cycloaddition Reactivity
Reported
94% combined yield (22:78 regioisomer ratio) for N-methyl derivative with nitrone 11, toluene, 60°C, 48 h.
Supports natural product synthesis context
Data from N-methyl derivative; NH parent reactivity may differ.
Natural Product Synthesis Cycloaddition Maremycin

Human Metabolite Occurrence: A Unique Biological Identity Among Indolin-2-ones

3-Ethylidene-1H-indol-2-one is documented as a human metabolite detected in Homo sapiens biospecimens (not specific tissue) with a detection frequency of 50% in the BioDeep metabolomics database [1]. In contrast, common indolin-2-one (oxindole) is also a known endogenous metabolite, but the ethylidene derivative appears to be a distinct species with potentially different metabolic origin and biological significance. This occurrence makes the compound useful as a reference standard for LC-MS-based metabolomics studies targeting indole-derived metabolites.

Human Metabolite ID
Class-level
50% detection frequency in Homo sapiens biospecimens (BioDeep metabolomics database).
Supports metabolomics reference standard context
Database-derived; detection in targeted assays to verify.
Metabolomics Biomarker Discovery Human Metabolome

Verified Application Scenarios for 3-Ethylidene-1H-indol-2-one Based on Quantitative Differentiation Evidence


Fragment-Based or Hit-to-Lead Optimization for Chk1 Kinase Inhibitors

Medicinal chemistry teams pursuing Chk1 as an oncology target can source 3-ethylidene-1H-indol-2-one as the validated starting scaffold, with the knowledge that derivatization at the 5- and 6-positions (as in analog 28) dramatically improves potency and cellular activity [1]. The compound's co-crystal structure with Chk1 (PDB: 2AYP) provides a direct structural basis for rational design.

Total Synthesis of Maremycin Natural Products via Nitrone Cycloaddition

Synthetic organic chemists can utilize the compound or its N-methylated variant as the dipolarophile in [3+2] cycloadditions to access the spirocyclic core of maremycins A and D1, leveraging the ethylidene group's regio- and stereoselectivity [2]. The 94% yield reported for the cycloaddition step underscores its synthetic efficiency.

Biocatalytic Production of Chiral 3-Ethylindolin-2-ones

Biocatalysis groups and green chemistry-focused manufacturers can employ baker's yeast reduction as a scalable, enantioselective route to 3-ethylindolin-2-ones, offering a superior stereochemical outcome compared to metal-catalyzed hydrogenation . The 77% yield under mild aqueous conditions is compatible with sensitive substrates.

Certified Reference Standard for Human Metabolomics

Analytical laboratories performing LC-MS-based metabolomics should procure 3-ethylidene-1H-indol-2-one as a reference standard for the identification and quantification of this human metabolite, which appears with 50% frequency in population-scale metabolomics databases [3].

Application
Selection Property
Validation Focus
Chk1 inhibitor hit-to-lead research
Ethylidene scaffold pharmacophore context
Kinase inhibition assay validation
Maremycin total synthesis via cycloaddition
Dipolarophile reactivity context
Cycloaddition regioselectivity validation
Chiral 3-ethylindolinone synthesis
Biocatalytic reduction stereochemistry context
Enantiomeric enrichment assay review
Human metabolomics reference standard
Metabolite identity context
LC-MS detection frequency validation
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